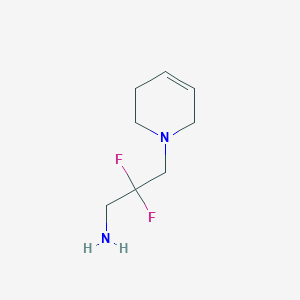
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H14F2N2 It is characterized by the presence of two fluorine atoms and a tetrahydropyridine ring, making it a unique structure in organic chemistry
Méthodes De Préparation
The synthesis of 2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-difluoropropan-1-amine with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can be compared with other similar compounds, such as:
2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine: This compound has a similar structure but with a methyl group substitution, which may alter its chemical and biological properties.
5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Another related compound with a different ring structure, leading to distinct properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H14F2N2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-(3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10,6-11)7-12-4-2-1-3-5-12/h1-2H,3-7,11H2 |
Clé InChI |
AQKZYVYTQIQCQF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


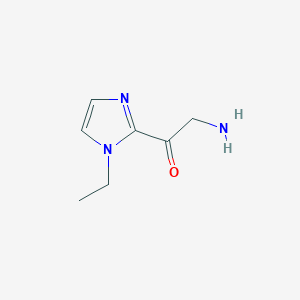
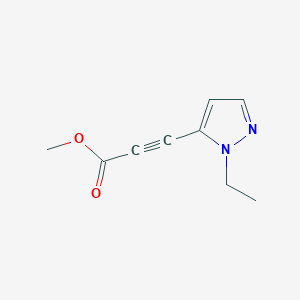
![Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)

![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)
amine](/img/structure/B13173262.png)
![{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)

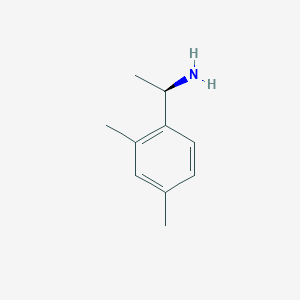

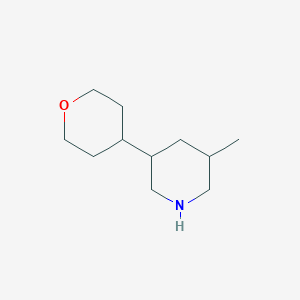
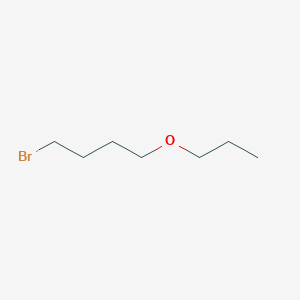
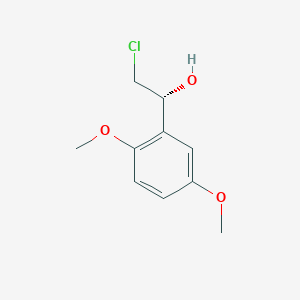
![3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13173314.png)
